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molecular formula C17H22N4O4 B8629944 Tert-butyl 3-[(3-nitroquinolin-4-yl)amino]propylcarbamate

Tert-butyl 3-[(3-nitroquinolin-4-yl)amino]propylcarbamate

Cat. No. B8629944
M. Wt: 346.4 g/mol
InChI Key: RFESLSWAOOVMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436178B2

Procedure details

To a stirred solution of 3-nitroquinolin-4-ol (8.15 g) in DCM (100 mL) was added DMF (3.33 mL) and thionyl chloride (3.47 mL) and the reaction mixture was refluxed for 2.5 h when all solids dissolved. The solution was cooled to 0° C. and a solution of (3-aminopropyl)-carbamic acid tert-butyl ester (8.3 g) and Et3N (6.5 mL) in DCM (20 mL) was added dropwise. The reaction mixture was stirred overnight then poured into saturated sodium bicarbonate solution and the product extracted using DCM. The combined organic layer were washed with brine, water, dried, filtered and the solvents evaporated. The residue was trituated with diethylether to leave the subtitle compound (13 g).
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
3.47 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.33 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1O)=[CH:11][CH:10]=[CH:9][CH:8]=2)([O-:3])=[O:2].S(Cl)(Cl)=O.[C:19]([O:23][C:24](=[O:30])[NH:25][CH2:26][CH2:27][CH2:28][NH2:29])([CH3:22])([CH3:21])[CH3:20].C(=O)(O)[O-].[Na+]>C(Cl)Cl.CCN(CC)CC.CN(C=O)C>[C:19]([O:23][C:24](=[O:30])[NH:25][CH2:26][CH2:27][CH2:28][NH:29][C:13]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2])([CH3:22])([CH3:20])[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1O
Name
Quantity
3.47 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3.33 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCN)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
6.5 mL
Type
solvent
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2.5 h when all solids
Duration
2.5 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
EXTRACTION
Type
EXTRACTION
Details
the product extracted
WASH
Type
WASH
Details
The combined organic layer were washed with brine, water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCNC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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